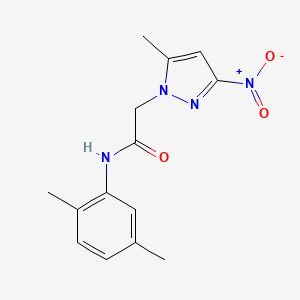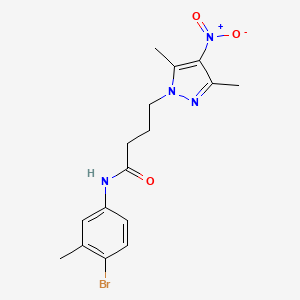
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide
Descripción general
Descripción
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide, also known as DNPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide acts as a CB1 receptor agonist, which means that it binds to the receptor and activates it, leading to a cascade of downstream signaling events. The activation of CB1 receptors by 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to modulate neurotransmitter release, inhibit voltage-gated calcium channels, and activate potassium channels, ultimately leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been shown to reduce pain perception, increase appetite, and improve mood. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for CB1 receptors, which allows for the selective activation of these receptors. However, its limitations include its relatively low solubility in aqueous solutions, making it difficult to administer in vivo, and its potential for off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide. One potential avenue of research is the development of more potent and selective CB1 receptor agonists based on the structure of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide and its potential therapeutic applications in various neurological disorders. Finally, the development of more efficient methods for the synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide may facilitate its widespread use in scientific research.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the cannabinoid receptor type 1 (CB1), which plays a crucial role in the regulation of various physiological processes, such as pain perception, appetite, and mood.
Propiedades
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-10-15(20(22)23)11(2)19(18-10)8-4-7-14(21)17-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNUUUVYSAHPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({4-[chloro(difluoro)methoxy]phenyl}imino)-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3747636.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747645.png)

![1,1'-methylenebis(3-propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole)](/img/structure/B3747651.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B3747660.png)
![3-[(chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![3-[(3-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747675.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B3747678.png)


![methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3747703.png)
![N-[4-(acetylamino)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B3747706.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B3747728.png)